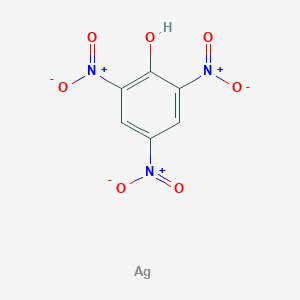

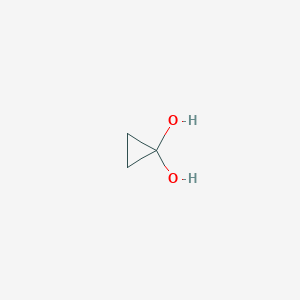

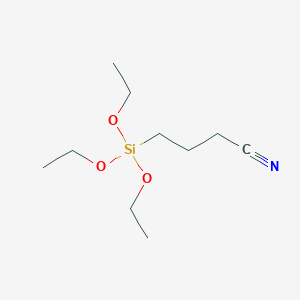

![molecular formula C4H12N2O6 B087061 Ammonium [R-(R*,R*)]-tartrate CAS No. 14307-43-8](/img/structure/B87061.png)

Ammonium [R-(R*,R*)]-tartrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ammonium [R-(R*,R*)]-tartrate is a type of ammonium salt that is derived from tartaric acid . Tartaric acid is a naturally occurring organic acid that is found in many plants, particularly grapes . The [R-(R*,R*)] notation indicates that this compound is a specific enantiomer or optical isomer, meaning it has a specific three-dimensional arrangement of its atoms .

Synthesis Analysis

The synthesis of this compound involves the reaction of a racemic mixture with an enantiomerically pure chiral reagent . This results in a mixture of diastereomers, which can be separated due to their different physical properties . For example, if a racemic mixture of a chiral alcohol is reacted with an enantiomerically pure carboxylic acid, the result is a mixture of diastereomers .Molecular Structure Analysis

The molecular formula of this compound is C4H12N2O6 . The structure of the ammonium ion (NH4+) is tetrahedral, with the nitrogen atom at the center and the four hydrogen atoms surrounding it .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can react with a chiral acid such as (+)-tartaric acid (R, R) to produce a mixture of diastereomeric salts . The reaction of a racemate with an enantiomerically pure chiral reagent gives a mixture of diastereomers, which can be separated .Wissenschaftliche Forschungsanwendungen

ESR Dosimetry in Radiotherapy

Ammonium tartrate is used in electron spin resonance (ESR) dosimetry, particularly in radiotherapy. Solid state pellets made from ammonium tartrate serve as radiation-sensitive substances. These pellets show promise in measuring absorbed dose in radiotherapy, exhibiting a detection range of 2-50 Gy and a low detectable dose of about 0.5 Gy. Studies have found that their properties are comparable or even superior to other ESR dosimeter materials, with no response dependence on beam quality for high-energy beams (Bartolotta et al., 2001).

Improvement in Clinical Dosimetry

Ammonium tartrate's stability for doses relevant to clinical use makes it a suitable material for clinical dosimetry. Enhancements in sensitivity are observed when the crystals are deuterated, and it has been shown that the signal decreases with increasing linear electron transfer (LET) of radiation, a crucial factor in clinical applications (Olsson, Lund & Lund, 2000).

Neutron Diffraction Study

Neutron diffraction studies of ammonium tartrate have contributed to understanding its molecular structure, particularly the positioning of hydrogen atoms. These studies reveal the stability of the structure, facilitated by a network of hydrogen bonds, which is vital in various scientific applications (Yadava & Padmanabhan, 1976).

Templating of Sol−Gel Reactions

The crystallization of organic salts like ammonium dl-tartrate is used for templating sol−gel reactions, leading to the production of hollow silica fibers and filaments. This process is significant in materials science for developing tubes with unique structural properties (Miyaji, Davis, Charmant & Mann, 1999).

Nonlinear Optical (NLO) Material

Ammonium tartrate is recognized as a potential nonlinear optical material. Its crystal structure, as determined by X-ray diffraction, and its unique optical properties, make it a candidate for applications in photonics and optoelectronics. The molecule shows intramolecular charge transfer, contributing to its high NLO activity (Vidya et al., 2011).

Protein Separation in Top-Down Proteomics

Ammonium tartrate has been identified as a mass spectrometry-compatible salt for hydrophobic interaction chromatography, aiding in the high-resolution separation of intact proteins in proteomics studies. This application is crucial for advancing proteomic research and understanding complex protein structures (Xiu et al., 2014).

Eigenschaften

CAS-Nummer |

14307-43-8 |

|---|---|

Molekularformel |

C4H12N2O6 |

Molekulargewicht |

184.15 g/mol |

IUPAC-Name |

azane;2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C4H6O6.2H3N/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);2*1H3 |

InChI-Schlüssel |

NGPGDYLVALNKEG-UHFFFAOYSA-N |

Isomerische SMILES |

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[NH4+].[NH4+] |

SMILES |

C(C(C(=O)O)O)(C(=O)O)O.N.N |

Kanonische SMILES |

C(C(C(=O)O)O)(C(=O)O)O.N.N |

Siedepunkt |

Decomposes |

Color/Form |

Colorless, crystalline (sand-like) solid or white granule White crystals Crystals or white granules |

Dichte |

1.601 g/cu cm |

| 3095-65-6 | |

Physikalische Beschreibung |

White solid; [Hawley] Soluble in water; [MSDSonline] |

Verwandte CAS-Nummern |

3095-65-6 |

Löslichkeit |

In water, 64 lbs per 100 lbs water at 70 °F In water: 43.92 g soluble in 100 g H2O at 0 °C; 58.10 g soluble in 100 g H2O at 15 °C; 63.81 g soluble in 100 g H2O at 30 °C; 79.45 g soluble in 100 g H2O at 45 °C; 87.17 g soluble in 100 g H2O at 60 °C Very slightly soluble in alcohol |

Dampfdruck |

7.1X10-16 mm Hg at 25 °C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

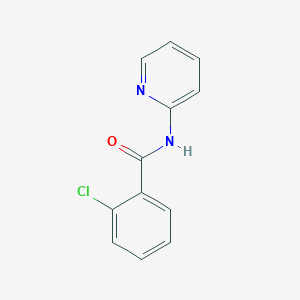

![4-[4-[[5-(2-bromoprop-2-enoylamino)-2-sulfophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichlorobenzenesulfonic acid](/img/structure/B86986.png)

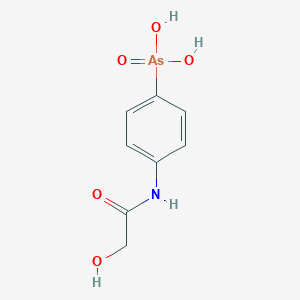

![7-Hydroxy-8-[[4'-[(4-hydroxyphenyl)azo][1,1'-biphenyl]-4-yl]azo]naphthalene-1,3-disulphonic acid](/img/structure/B87001.png)

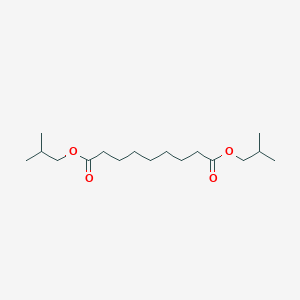

![1,2,3-Propanetriyl tris[12-(acetoxy)octadecanoate]](/img/structure/B87007.png)